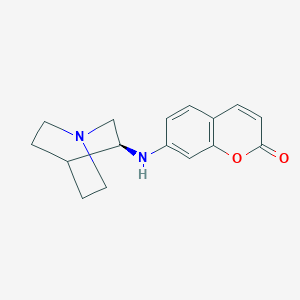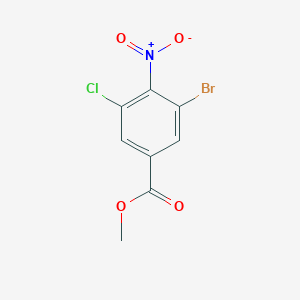
Methyl 3-bromo-5-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-chloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-chloro-4-nitrobenzoate typically involves multiple steps:
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine is introduced similarly through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 3-amino-5-chloro-4-nitrobenzoate.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-chloro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-chloro-4-nitrobenzoate involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but has a methoxy group instead of a nitro group
Propiedades
Fórmula molecular |
C8H5BrClNO4 |
|---|---|
Peso molecular |
294.48 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 |
Clave InChI |
CUVCJFLOXDGKIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




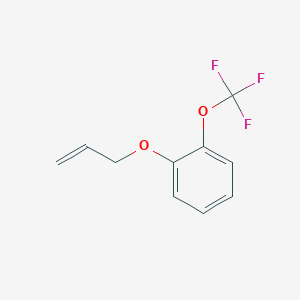


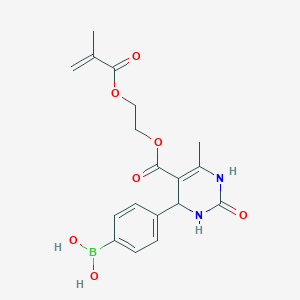
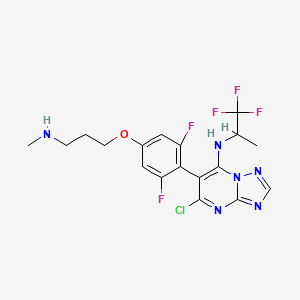
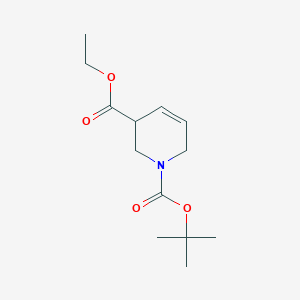
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
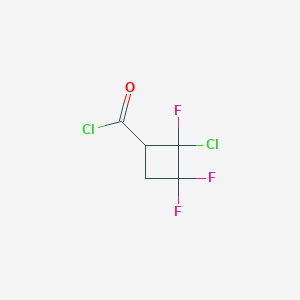
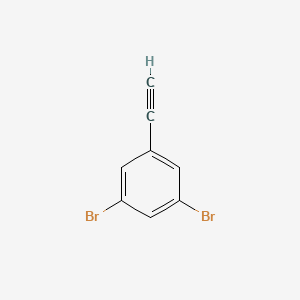
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
